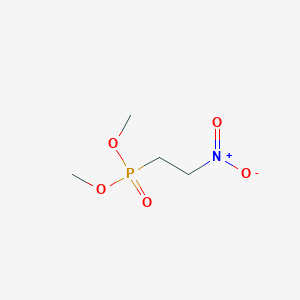

Dimethyl (2-nitroethyl)phosphonate

Description

Structure

3D Structure

Properties

CAS No. |

59344-69-3 |

|---|---|

Molecular Formula |

C4H10NO5P |

Molecular Weight |

183.10 g/mol |

IUPAC Name |

1-dimethoxyphosphoryl-2-nitroethane |

InChI |

InChI=1S/C4H10NO5P/c1-9-11(8,10-2)4-3-5(6)7/h3-4H2,1-2H3 |

InChI Key |

ZRHCKZPAMCZKHA-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(CC[N+](=O)[O-])OC |

Origin of Product |

United States |

Mechanistic Understanding of Transformations Involving Dimethyl 2 Nitroethyl Phosphonate and Analogues

Detailed Reaction Mechanisms of Horner-Wadsworth-Emmons Type Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone in the synthesis of alkenes, providing a reliable method for forming carbon-carbon double bonds with high stereocontrol. wikipedia.orgalfa-chemistry.com In the context of dimethyl (2-nitroethyl)phosphonate, the presence of the nitro group significantly influences the reactivity and stereochemical outcome of the reaction.

The reaction commences with the deprotonation of the carbon alpha to both the phosphonate (B1237965) and the nitro group by a suitable base, forming a stabilized phosphonate carbanion. wikipedia.org This carbanion is a potent nucleophile that readily reacts with aldehydes or ketones. The general mechanism proceeds through the following key steps:

Deprotonation: A base abstracts a proton from the α-carbon to generate a resonance-stabilized carbanion. nrochemistry.com

Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a tetrahedral intermediate. wikipedia.org

Oxaphosphetane Formation: This intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane. nrochemistry.com

Elimination: The oxaphosphetane collapses, yielding the alkene product and a water-soluble phosphate (B84403) byproduct. wikipedia.org

The presence of the electron-withdrawing nitro group in this compound enhances the acidity of the α-protons, facilitating carbanion formation. This carbanion then participates in the HWE reaction to produce nitro-substituted alkenes.

While the standard HWE mechanism proceeds through a phosphonate carbanion, certain transformations of related organophosphorus compounds can involve other reactive intermediates. For instance, α-diazophosphonates are known to be precursors for phosphonylcarbenes upon thermal or photolytic decomposition. These carbenes can then undergo various reactions, including cyclopropanations and Wolff rearrangements.

In the specific case of HWE-type reactions involving this compound, the primary reactive intermediate is the stabilized carbanion. However, related compounds like 3-diazo-2-oxopropylphosphonate have been utilized as HWE diazo reagents for the olefination of aldehydes, leading to the formation of α,β-unsaturated diazoketones. researchgate.net This highlights the potential for structural analogues to proceed through alternative intermediates, although for this compound itself, the carbanion pathway is the established mechanism for olefination.

A significant advantage of the HWE reaction is its ability to control the stereochemistry of the resulting alkene. alfa-chemistry.com Generally, the HWE reaction favors the formation of the (E)-alkene. wikipedia.orgalfa-chemistry.com This preference is attributed to the thermodynamic stability of the intermediates leading to the trans product.

The stereochemical outcome can be influenced by several factors:

| Factor | Influence on Stereoselectivity |

| Phosphonate Structure | Bulky phosphonate esters can enhance (E)-selectivity. |

| Aldehyde Structure | Sterically hindered aldehydes generally lead to higher (E)-selectivity. Aromatic aldehydes almost exclusively yield (E)-alkenes. wikipedia.org |

| Reaction Conditions | Higher temperatures and the use of Li+ or Na+ salts tend to favor the (E)-isomer due to equilibration of the intermediates. wikipedia.org |

| Base | The choice of base can impact the reversibility of the initial addition step and thus the final stereochemical ratio. |

However, for phosphonates bearing strongly electron-withdrawing groups, such as the nitro group in this compound, it is possible to achieve high (Z)-selectivity. This is accomplished by using specific reaction conditions, often referred to as the Still-Gennari modification, which typically involves the use of non-coordinating bases like KHMDS in the presence of crown ethers at low temperatures. nrochemistry.com These conditions accelerate the elimination of the oxaphosphetane, favoring the kinetically controlled (Z)-product. nrochemistry.com

Nucleophilic Addition Processes

The products of the HWE reaction of this compound, which are 1-nitro-2-phosphonoalkenes, are excellent substrates for nucleophilic addition reactions due to the presence of electron-withdrawing nitro and phosphonate groups.

The carbon-carbon double bond in nitroalkenylphosphonates is highly electrophilic and susceptible to conjugate addition, also known as Michael addition. thieme-connect.de A wide range of nucleophiles can be employed in these reactions.

The mechanism involves the attack of a nucleophile at the β-carbon of the nitroalkenylphosphonate. This generates a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final addition product. The scope of nucleophiles includes:

Carbon Nucleophiles: Enolates, organometallic reagents, and other carbanions.

Heteronucleophiles: Amines, thiols, and alcohols. rsc.org

The resulting adducts are highly functionalized molecules containing both nitro and phosphonate groups, which can be further elaborated into a variety of complex structures. For instance, the addition of amines or thiols to nitroolefins under catalyst-free and solvent-free conditions has been shown to be a highly efficient and environmentally friendly method for the synthesis of nitroamines and nitrosulfides. rsc.org

The adducts formed from nucleophilic additions to α-hydroxyphosphonates can undergo intramolecular rearrangements. A notable example is the phosphonate-phosphate rearrangement. This rearrangement involves the migration of a phosphoryl group from a carbon atom to an adjacent oxygen atom.

This process is typically base-catalyzed and occurs in α-hydroxyphosphonates that bear an electron-withdrawing group on the α-carbon. researchgate.net The mechanism is thought to proceed through a deprotonation of the hydroxyl group, followed by the formation of a pentacoordinate phosphorus intermediate, which then collapses to the more thermodynamically stable phosphate. Studies have shown that this rearrangement proceeds with retention of configuration at the phosphorus center. researchgate.net

Cycloaddition Reactions and Their Mechanisms

The unsaturated systems derived from this compound can also participate in cycloaddition reactions, providing access to various cyclic and heterocyclic structures. The electron-deficient nature of the double bond in nitroalkenylphosphonates makes them suitable dienophiles in Diels-Alder reactions.

In a typical [4+2] cycloaddition, the nitroalkenylphosphonate reacts with a conjugated diene. The reaction is often facilitated by Lewis acid catalysis and proceeds through a concerted mechanism, leading to the formation of a six-membered ring with a high degree of stereocontrol.

Furthermore, related phosphorus-containing systems are known to undergo other types of cycloadditions. For example, phosphinyl- and phosphonyl-substituted nitrosoalkenes can react with enamines. Interestingly, instead of a [4+2] cycloaddition, these reactions can proceed via an initial conjugate addition followed by a formal [3+2] dipolar cycloaddition to yield N-hydroxypyrroles. nih.gov Another important class of cycloadditions is the 1,3-dipolar cycloaddition between alkynyl phosphonates and azides, which is a key reaction in click chemistry for the synthesis of 1,2,3-triazoles. researchgate.net

While specific examples involving the direct cycloaddition of olefination products from this compound are not extensively documented, the general reactivity patterns of activated vinylphosphonates and nitroalkenes suggest their potential as versatile partners in various cycloaddition reactions.

1,3-Dipolar Cycloadditions Leading to Heterocycles (e.g., Pyrazoles, Cyclopropanes)

1,3-dipolar cycloadditions are powerful, concerted reactions that form five-membered rings from a 1,3-dipole and a dipolarophile. chesci.comwikipedia.orgnumberanalytics.com These reactions, often referred to as Huisgen cycloadditions, proceed through a (3+2) cycloaddition mechanism where a 4π-electron 1,3-dipole reacts with a 2π-electron system (the dipolarophile). organic-chemistry.orgnih.gov The reaction is stereospecific, with the stereochemistry of the dipolarophile being retained in the product, which supports a concerted pericyclic mechanism. wikipedia.org

In the context of this compound analogues, the nitro group can be a precursor to a 1,3-dipole, such as a nitrile oxide. Nitrile oxides, generated in situ from nitro compounds, readily participate in 1,3-dipolar cycloadditions with various dipolarophiles like alkynes to yield isoxazoles, a class of five-membered heterocycles. youtube.com Similarly, nitrile imines can react with alkynes to form pyrazoles. youtube.com The regioselectivity of these reactions, which determines the orientation of the dipole and dipolarophile in the product, is influenced by both electronic and steric factors. numberanalytics.com

Frontier Molecular Orbital (FMO) theory is often used to rationalize the reactivity and regioselectivity of 1,3-dipolar cycloadditions. chesci.comorganic-chemistry.org The reaction can be controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (Type I), the LUMO of the dipole and the HOMO of the dipolarophile (Type III), or a combination of both (Type II). chesci.com Electron-withdrawing groups on the dipolarophile generally lower its LUMO energy, favoring a Type I interaction with an electron-rich dipole. organic-chemistry.org

The formation of cyclopropanes from phosphonate-containing precursors can also be envisioned through pathways involving ylides, which can act as three-atom components in reactions with alkenes.

Table 1: Key Features of 1,3-Dipolar Cycloadditions

| Feature | Description |

| Reaction Type | Concerted [4π + 2π] cycloaddition. chesci.comorganic-chemistry.org |

| Reactants | 1,3-dipole and a dipolarophile. wikipedia.orgnumberanalytics.com |

| Product | Five-membered heterocyclic ring. chesci.comwikipedia.org |

| Mechanism | Typically a one-step, concerted pericyclic reaction. wikipedia.orgorganic-chemistry.org |

| Stereochemistry | Stereospecific with respect to the dipolarophile. wikipedia.org |

| Regioselectivity | Influenced by electronic and steric effects of substituents. numberanalytics.com |

| Theoretical Framework | Frontier Molecular Orbital (FMO) theory helps predict reactivity. chesci.com |

Diels-Alder Reaction Pathways of Nitroethenylphosphonates

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.com Nitroethenylphosphonates, derived from compounds like this compound, can serve as potent dienophiles due to the electron-withdrawing nature of the nitro and phosphonate groups. masterorganicchemistry.com These groups activate the double bond of the dienophile, making it more reactive towards electron-rich dienes. masterorganicchemistry.comyoutube.com

The mechanism of the Diels-Alder reaction is concerted, meaning all bond-forming and bond-breaking events occur in a single transition state. wikipedia.orgyoutube.com This concerted nature leads to a high degree of stereospecificity, where the stereochemistry of the dienophile is transferred to the cyclohexene (B86901) product. wikipedia.org

A study focusing on the Diels-Alder reactions of phosphorylated analogues of nitroethene with anthracene (B1667546), analyzed using Molecular Electron Density Theory (MEDT), revealed a one-step mechanism. scilit.com Specifically, the reaction between bis(2-chloroethyl) 2-nitroethenylphosphonate and anthracene proceeds through a non-concerted two-stage one-step mechanism. scilit.com Bonding Evolution Theory (BET) analysis indicated that the two new carbon-carbon single bonds are not formed simultaneously but in distinct phases of the reaction. scilit.com

The regioselectivity of the Diels-Alder reaction is also a critical aspect, particularly when using unsymmetrical dienes or dienophiles. The orientation of the reactants is governed by electronic effects, with the most favorable pathway often predicted by considering the orbital coefficients of the diene's HOMO and the dienophile's LUMO. In normal-demand Diels-Alder reactions, the dienophile possesses electron-withdrawing groups, while the diene has electron-donating groups. wikipedia.orgmasterorganicchemistry.com

Table 2: Mechanistic Details of a Diels-Alder Reaction Involving a Nitroethenylphosphonate Analogue

| Reactants | Diene: Anthracene | Dienophile: bis(2-chloroethyl) 2-nitroethenylphosphonate |

| Mechanism Type | One-step. scilit.com | |

| Concertedness | Non-concerted, two-stage. scilit.com | |

| Bond Formation | The two C-C single bonds form in separate phases of the reaction. scilit.com | |

| Theoretical Approach | Molecular Electron Density Theory (MEDT) and Bonding Evolution Theory (BET). scilit.com |

Electron Transfer and Radical Pathways in Phosphonate Chemistry

Beyond pericyclic reactions, electron transfer processes and the subsequent formation of radical intermediates play a significant role in the chemistry of organophosphonates. These pathways open up alternative routes for bond formation and functional group transformations.

Phosphonate-centered radicals can be generated through various methods, including single-electron transfer (SET) from a photocatalyst or metal salt, or through homolytic cleavage of a P-H bond. oaepublish.com Once formed, these phosphoryl radicals can undergo a variety of reactions. For instance, the addition of a phosphoryl radical to a double bond can initiate a cascade of events, leading to the formation of new carbon-phosphorus bonds and potentially complex cyclic structures. oaepublish.com

Research has shown that the corrosion of schreibersite, an iron phosphide (B1233454) mineral, in aqueous solution can generate phosphite (B83602) radicals. researchgate.net These radicals are capable of phosphorylating organic compounds, leading to the formation of phosphonates and organophosphates. researchgate.netnasa.gov This process highlights a plausible non-enzymatic, radical-based pathway for the formation of C-P bonds. researchgate.netnasa.gov

In the context of enzymatic systems, the cleavage of the C-P bond in unactivated phosphonates can occur through a radical mechanism catalyzed by C-P lyase, a radical-SAM (S-adenosylmethionine) enzyme. nih.gov In contrast, for phosphonates containing a "β electron sink" such as a carbonyl group, the C-P bond can be cleaved hydrolytically, a process facilitated by the stabilization of the resulting negative charge on the α-carbon. nih.gov

The reaction of electron-rich heteroaroylphosphonates with trimethyl phosphite involves the deoxygenation of the carbonyl group to form carbene intermediates. nih.gov These carbenes can then be trapped intermolecularly by another molecule of trimethyl phosphite, leading to the formation of ylidic phosphonates. nih.gov This demonstrates a non-radical pathway that proceeds through electron-rich intermediates.

Catalytic Applications and Advanced Synthetic Strategies Utilizing Phosphonate Derivatives

Asymmetric Catalysis in the Synthesis of Chiral Phosphonate (B1237965) Derivatives

The generation of chiral phosphonates, where the phosphorus atom or an adjacent carbon is a stereocenter, is of paramount importance as the biological activity of these compounds is often dependent on their specific stereochemistry. unl.pt Asymmetric catalysis, utilizing either small organic molecules or complex metal-organic frameworks, provides an efficient means to access enantiomerically enriched phosphonates. mdpi.com

Organocatalytic Systems (e.g., Phosphines, Thioureas)

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering mild and environmentally benign reaction conditions. unl.pt In the realm of phosphonate chemistry, chiral phosphines and thiourea (B124793) derivatives have proven to be particularly effective catalysts.

Phosphines: Chiral phosphines can act as nucleophilic catalysts, initiating a variety of transformations. nih.govbeilstein-journals.org They are often employed in annulation reactions, such as the [3+2] cycloaddition of allenes and alkenes, to produce functionalized cyclopentenes with high enantioselectivity. nih.govbeilstein-journals.org The catalytic cycle typically involves the initial addition of the phosphine (B1218219) to an electrophile, generating a reactive zwitterionic intermediate. nih.gov While numerous chiral phosphines have been developed, those designed for metal catalysis often show poor performance in organocatalytic reactions. beilstein-journals.org Consequently, the design of novel chiral phosphines specifically for nucleophilic organocatalysis remains an active area of research. nih.gov

Thioureas: Chiral thioureas are bifunctional catalysts capable of activating both the nucleophile and the electrophile in a reaction. unl.pt The thiourea moiety activates the electrophile through hydrogen bonding, while a basic functional group on the catalyst, such as an amine, activates the nucleophile. unl.ptjst.go.jp This dual activation facilitates a wide range of asymmetric reactions, including the conjugate addition of various nucleophiles to α,β-unsaturated phosphonates. rsc.org For instance, thiourea catalysts have been successfully used in the conjugate addition of amines to vinyl phosphonates, yielding β-aminophosphonates in high yields. rsc.org Mechanistic studies suggest that hydrogen bonding between the phosphoryl oxygen and the thiourea is crucial for substrate activation. rsc.org

Interactive Table: Organocatalytic Systems in Asymmetric Phosphonate Synthesis

| Catalyst Type | Reaction Type | Substrate Example | Product Type | Key Features |

|---|---|---|---|---|

| Chiral Phosphines | [3+2] Annulation | Allenes and Alkenes | Functionalized Cyclopentenes | High enantioselectivity, mild conditions. nih.govbeilstein-journals.org |

| Chiral Thioureas | Conjugate Addition | Vinyl Phosphonates | β-Aminophosphonates | Bifunctional activation, high yields. rsc.org |

| Chiral Thioureas | Phospha-Michael Addition | Iminochromenes | Chromenylphosphonates | Access to bioactive compounds, high enantiomeric excess. unizar.es |

Heterogeneous Catalysis with Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. proquest.commpg.de Their high surface area, tunable porosity, and the potential for incorporating catalytically active sites make them attractive platforms for heterogeneous catalysis. nih.gov

Phosphonate-based MOFs, in particular, have garnered interest due to their exceptional thermal and chemical stability. mpg.denih.gov These materials can be designed to act as robust heterogeneous catalysts for various organic transformations. For example, phosphonate-based MOFs have been employed as catalysts for the oxidation of benzylic alcohols. proquest.com Furthermore, the incorporation of chiral phosphine ligands into the MOF structure allows for the development of heterogeneous catalysts for asymmetric reactions, combining the advantages of homogeneous catalysis (high selectivity) with those of heterogeneous catalysis (easy catalyst separation and recycling). nih.govchemrxiv.org A significant challenge in this area is the synthesis of well-ordered, crystalline phosphonate MOFs, as the increased number of binding motifs compared to carboxylate-based MOFs can lead to disordered structures. nih.govacs.org

Interactive Table: MOFs in Phosphonate Catalysis

| MOF Type | Application | Key Features | Challenges |

|---|---|---|---|

| Phosphonate-based MOFs | Heterogeneous catalysis (e.g., oxidation) | High thermal and chemical stability. mpg.deproquest.com | Synthesis of crystalline materials can be difficult. nih.govacs.org |

| Phosphine-functionalized MOFs | Asymmetric catalysis | Combines advantages of homogeneous and heterogeneous catalysis. nih.govchemrxiv.org | Heterogenization of phosphines is still in early stages. nih.gov |

| Flexible Phosphonate MOFs | Gas capture and separation | Exceptional stability and high capture capacity. acs.org | Practical application requires engineering of material form (e.g., pellets, monoliths). acs.org |

Biocatalytic and Photobiocatalytic Transformations of Phosphonates

Nature has evolved enzymatic pathways to metabolize phosphonates, compounds characterized by a stable carbon-phosphorus (C-P) bond. nih.govtamu.edu Bacteria, in particular, can utilize phosphonates as a source of phosphorus, especially under phosphate-limiting conditions. nih.govcapes.gov.br This has inspired the use of enzymes and even whole-cell systems as catalysts for the transformation of phosphonates.

Three main classes of enzymes are known to cleave the C-P bond: phosphonatases (phosphonoacetaldehyde hydrolase), the C-P lyase complex, and enzymes involved in an oxidative pathway. nih.govtamu.edumsu.ru Phosphonatases, for example, catalyze the hydrolysis of phosphonoacetaldehyde (B103672) to acetaldehyde (B116499) and orthophosphate. msu.ru The C-P lyase complex, found in organisms like Escherichia coli, is responsible for the conversion of a wide range of phosphonates to phosphate (B84403). nih.govcapes.gov.br The elucidation of the intricate mechanisms of these enzymes opens up possibilities for their application in synthetic chemistry and bioremediation. nih.govcapes.gov.br

More recently, the field of photobiocatalysis has emerged, combining the selectivity of enzymes with the energy of light to drive novel chemical transformations. While still a developing area, photobiocatalytic approaches hold promise for the synthesis and modification of phosphonates under mild and sustainable conditions. For instance, a photobiocatalytic platform has been developed for the enantioselective synthesis of β-fluoromethylated ketones, showcasing the potential of this strategy for creating chiral molecules. acs.org

Role in Tandem and Multicomponent Reactions for C-P Bond Formation

Tandem reactions, also known as domino or cascade reactions, involve a sequence of intramolecular transformations where subsequent reactions occur under the same reaction conditions without the need for isolating intermediates. youtube.com Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. wikipedia.org Both strategies offer significant advantages in terms of efficiency, atom economy, and the rapid construction of molecular complexity. youtube.comwikipedia.orgacsgcipr.org

Phosphonate derivatives can be key participants in such complex reaction sequences for the formation of C-P bonds. For example, the intramolecular Stetter reaction of vinylphosphonates, catalyzed by N-heterocyclic carbenes, provides access to a variety of carbo- and heterocyclic compounds. unl.pt Additionally, tandem processes involving palladium-catalyzed coupling reactions have been developed for the formation of new carbon-carbon and carbon-phosphorus bonds. youtube.com

Multicomponent reactions are also a powerful tool for synthesizing phosphonates. The Kabachnik-Fields reaction, a classic MCR, involves the condensation of a carbonyl compound, an amine, and a dialkyl phosphite (B83602) to form an α-aminophosphonate. wikipedia.org This reaction and its variations provide a straightforward route to a class of compounds with significant biological and pharmaceutical relevance. The development of new MCRs and tandem reactions involving phosphonates continues to be an active area of research, driven by the demand for efficient and sustainable synthetic methodologies.

Interactive Table: Tandem and Multicomponent Reactions for C-P Bond Formation

| Reaction Type | Description | Substrate/Reactant Examples | Product Type |

|---|---|---|---|

| Tandem Reaction | A sequence of intramolecular reactions under the same conditions. youtube.com | Vinylphosphonates | Carbo- and heterocyclic compounds unl.pt |

| Multicomponent Reaction (MCR) | Three or more reactants combine in a single step. wikipedia.org | Carbonyl compound, amine, dialkyl phosphite (Kabachnik-Fields) | α-Aminophosphonates wikipedia.org |

Utility of Dimethyl 2 Nitroethyl Phosphonate As a Versatile Synthetic Synthon

Building Block for Complex Organic Molecules

The unique electronic properties of dimethyl (2-nitroethyl)phosphonate make it an exceptional starting point for the assembly of intricate organic structures. The stabilized carbanion, readily generated by treatment with a suitable base, serves as a key intermediate for introducing the nitroethylphosphonate fragment into other molecules.

This compound is an excellent precursor for molecules bearing multiple functional groups. The phosphonate (B1237965) carbanion can engage in nucleophilic addition reactions, such as the Michael addition, with a wide range of electrophiles. researchgate.net This reaction introduces both the nitro and the phosphonate functionalities into the target molecule in a single step.

The Michael addition of the this compound carbanion to α,β-unsaturated compounds, such as enones, enoates, or nitroalkenes, yields densely functionalized adducts. researchgate.netfrontiersin.org The resulting products contain a nitro group, which can be subsequently transformed into other functional groups (e.g., amines via reduction, or carbonyls via the Nef reaction), and a phosphonate group, which is a valuable moiety in medicinal chemistry and materials science. nih.govfrontiersin.orglibretexts.org This strategy provides a direct route to 1,4-dicarbonyl compounds, γ-nitro ketones, and γ-nitro phosphonates, which are themselves versatile intermediates for further synthetic elaborations.

Table 1: Michael Addition with this compound for Polyfunctionalized Products

| Michael Acceptor | Base | Solvent | Product Structure |

|---|---|---|---|

| Methyl vinyl ketone | DBU | THF | Dimethyl (4-nitro-3-oxobutyl)phosphonate |

| Acrylonitrile | NaH | DMF | Dimethyl (3-cyano-2-nitropropyl)phosphonate |

The primary utility of this compound in constructing molecular frameworks lies in its ability to form new carbon-carbon (C-C) and carbon-heteroatom bonds.

Carbon-Carbon Bond Formation: The most fundamental C-C bond-forming reaction involving this synthon is the alkylation of its corresponding carbanion with alkyl halides. However, more sophisticated C-C bond constructions are achieved through conjugate additions (Michael reaction) and olefination reactions (Horner-Wadsworth-Emmons reaction). In the Michael reaction, the phosphonate carbanion adds to an electrophilic alkene, creating a new C-C single bond at the β-position of the acceptor. nih.gov This is a powerful method for assembling complex carbon skeletons. wikipedia.org

Carbon-Heteroatom Bond Formation: While direct C-heteroatom bond formation using the primary carbanion is less common, the functional groups within the molecule facilitate such transformations in subsequent steps. For instance, the nitro group can be reduced to a primary amine, which can then form C-N bonds through reactions like amidation or reductive amination. The phosphonate group itself is a key player in coordination chemistry, forming stable C-O-P linkages in esters and robust P-O-Metal bonds in coordination complexes.

Synthetic Pathways to Alkenes and Alkynes

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes with high stereocontrol. alfa-chemistry.comyoutube.comnrochemistry.com The HWE reaction involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone. slideshare.net

Upon treatment with a base (e.g., sodium hydride, potassium tert-butoxide), this compound forms a nucleophilic carbanion. This carbanion reacts with carbonyl compounds to form a β-hydroxyphosphonate intermediate, which then undergoes spontaneous elimination of a water-soluble phosphate (B84403) byproduct to yield an alkene. researchgate.net A significant advantage of using this reagent is that the resulting alkene is a nitroalkene. Conjugated nitroalkenes are extremely useful intermediates in their own right, acting as potent Michael acceptors and dienophiles in Diels-Alder reactions. The HWE reaction typically favors the formation of the (E)-alkene, providing excellent stereoselectivity. slideshare.net

While direct synthesis of alkynes from this compound is not a standard transformation, the nitroalkene products obtained from the HWE reaction can be further elaborated into alkynes through various multi-step sequences, although this is not a direct application of the primary reagent.

Table 2: Horner-Wadsworth-Emmons Olefination using this compound

| Carbonyl Compound | Base | Solvent | Product (Nitroalkene) |

|---|---|---|---|

| Benzaldehyde | NaH | THF | Dimethyl (E)-(2-nitro-1-phenylvinyl)phosphonate |

| Cyclohexanone | KHMDS | THF/18-crown-6 | Dimethyl (1-(cyclohex-1-en-1-yl)-1-nitroethyl)phosphonate |

Preparation of Functionalized Heterocyclic Compounds

The bifunctional nature of this compound makes it an ideal starting material for the synthesis of various functionalized heterocyclic compounds. Many synthetic strategies rely on an initial intermolecular bond formation, such as a Michael addition, followed by an intramolecular cyclization.

For example, the reaction of the this compound carbanion with an α,β-unsaturated ketone can lead to a γ-nitrophosphonate intermediate. Subsequent reduction of the nitro group to an amine can trigger an intramolecular condensation with the ketone carbonyl group, forming nitrogen-containing heterocycles like pyrrolidines or piperidines, which retain the phosphonate substituent. Such phosphonate-functionalized heterocycles are of significant interest in medicinal chemistry. rsc.org

Furthermore, the nitroalkene products derived from HWE reactions are valuable precursors for heterocycle synthesis. They can undergo [3+2] cycloaddition reactions with dipoles like azides or nitrile oxides to form five-membered heterocycles, or participate in tandem Michael addition-cyclization sequences to build complex ring systems.

Emerging Applications in Advanced Materials and Ligand Design

The unique structural features of this compound and its derivatives are being explored for applications in materials science and coordination chemistry.

Advanced Materials: Phosphonate-containing monomers can be polymerized to create functional polymers. mdpi.com For example, derivatives of this compound could potentially be converted into vinyl or acrylate (B77674) monomers. The resulting polymers would feature phosphonate groups along the chain, which can enhance flame retardancy, improve adhesion to metal surfaces, or serve as sites for post-polymerization modification. Such materials are being investigated for use as advanced coatings, membranes, or biomaterials. researchgate.net

Ligand Design: The phosphonate group is an excellent ligand for a wide range of metal ions, including lanthanides and actinides. stmarytx.edu It can act as a bidentate or tridentate linker to form stable metal-organic frameworks (MOFs) or coordination polymers. researchgate.net By incorporating the this compound framework into larger organic structures, novel ligands can be designed. The nitro group can be readily reduced to an amine, providing an additional coordination site and enabling the formation of multidentate chelating agents. These phosphonate-based ligands are valuable for applications in catalysis, separations, and medical imaging. frontiersin.orglibretexts.org

Outlook and Future Research Avenues in Dimethyl 2 Nitroethyl Phosphonate Chemistry

Development of Sustainable Synthetic Methodologies

The primary route to Dimethyl (2-nitroethyl)phosphonate is the phospha-Michael addition of dimethyl phosphite (B83602) to a nitroalkene, specifically nitroethene. mdpi.comyoutube.com While effective, future research will likely focus on aligning this synthesis with the principles of green chemistry. sciencedaily.comuef.fi

Key research avenues include:

Catalyst-Free and Solvent-Free Conditions: Exploring the feasibility of conducting the Michael addition under solvent-free or catalyst-free conditions, potentially activated by simple grinding or heating, represents a significant step towards a greener process. rsc.org Such methods maximize atom economy and drastically reduce waste generation.

Organocatalysis: The use of chiral organocatalysts, such as those based on Cinchona alkaloids, has proven highly effective for asymmetric conjugate additions to nitroalkenes. buchler-gmbh.com Future work could develop non-chiral, inexpensive organocatalysts to promote the synthesis of this compound efficiently without the need for metal-based catalysts, which often present challenges in terms of cost and toxicity.

Alternative Reaction Media: Investigating the use of task-specific ionic liquids as both the catalyst and solvent could offer benefits in terms of reaction rates and catalyst recycling. organic-chemistry.org Water-mediated synthesis is another attractive green alternative that warrants exploration.

Feedstock Considerations: A truly sustainable approach would also consider the synthesis of the precursors, nitroethene and dimethyl phosphite, from renewable resources.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The bifunctional nature of this compound, containing both a nitro group and a phosphonate (B1237965) ester, opens up a wide array of possibilities for subsequent chemical modifications. Research in this area would focus on leveraging this dual reactivity to synthesize novel and valuable chemical entities.

Future research directions could involve:

Selective Reduction of the Nitro Group: The selective reduction of the nitro moiety to an amino group would yield Dimethyl (2-aminoethyl)phosphonate, a valuable building block for synthesizing phosphonate analogues of biologically relevant molecules. The nitro-Mannich (aza-Henry) reaction is a known method for producing β-nitroamines, which can then be reduced to the corresponding diamines, highlighting the synthetic utility of the nitro group in forming C-N bonds. researchgate.net

Transformations via the Nitronate Intermediate: The acidic α-proton adjacent to the nitro group allows for the formation of a nitronate intermediate. This intermediate is key to reactions like the Nef reaction, which could transform the nitro group into a carbonyl, yielding a β-ketophosphonate. Such compounds are valuable intermediates in organic synthesis.

Elimination Reactions: Analogous to the thermal elimination of acetic acid from 2-acetoxyethanephosphonates to form vinylphosphonates, conditions could be explored to induce the elimination of nitrous acid from this compound to generate Dimethyl vinylphosphonate. google.com This would provide an alternative route to this important monomer.

Cycloaddition Reactions: The activated methylene (B1212753) group between the phosphonate and nitro functionalities could potentially participate in condensation or cycloaddition reactions with suitable electrophiles, leading to the formation of novel heterocyclic phosphonates.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, reproducibility, and scalability. vapourtec.com The synthesis and subsequent transformation of this compound are prime candidates for this technological integration.

Promising areas for investigation include:

Enhanced Safety in Synthesis: The synthesis from nitroethene can be hazardous due to the reactant's toxicity and the exothermic nature of the Michael addition. A continuous flow reactor minimizes the volume of hazardous material present at any given time, offers superior temperature control, and thus provides a much safer operating window compared to large-scale batch reactions. vapourtec.com

Process Optimization and Automation: Flow chemistry platforms can be integrated with automated systems for real-time reaction monitoring and optimization. Machine learning algorithms can be employed to rapidly screen reaction parameters (e.g., temperature, residence time, stoichiometry) to identify optimal conditions for yield and purity, accelerating process development. vapourtec.com

Telescoped Synthesis: A multi-step flow process could be designed where this compound is synthesized in a first reactor and the output stream is directly fed into a second reactor for a subsequent transformation (e.g., reduction or elimination), avoiding the need for intermediate isolation and purification. This approach is exemplified by the continuous synthesis of products like dimethyl carbonate. nih.govrsc.org

Photochemical and Electrochemical Applications: Flow reactors are particularly well-suited for photochemical transformations due to their excellent light penetration. vapourtec.com Future research could explore light-induced reactions of this compound or its derivatives in a continuous flow setup.

Advanced Computational Design and Prediction of New Reaction Systems

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding and predicting chemical reactivity. Applying these methods to this compound can accelerate the discovery of new reactions and the optimization of existing processes.

Future computational studies could focus on:

Q & A

Q. Methodological Guidance :

- Use inert atmosphere techniques (e.g., Schlenk lines) for moisture-sensitive reactions.

- Validate purity via NMR or GC-MS before use in synthesis .

Basic: What synthetic methodologies are reported for this compound?

Answer:

Common routes involve Michaelis-Arbusov or Reformatsky reactions :

- Michaelis-Arbusov : Reacting nitroethyl halides with trimethyl phosphite under catalytic conditions (e.g., triethylamine) yields phosphonates via nucleophilic substitution .

- Stepwise synthesis : Evidence from X-ray diffraction studies highlights the use of nitrobenzaldehyde precursors and diphenyl phosphite, followed by column chromatography for purification .

Q. Optimization Tips :

- Control reaction temperature (0–5°C) to minimize side reactions like nitro group reduction .

- Employ full factorial design to optimize reagent stoichiometry and solvent polarity .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks .

- Ventilation : Use local exhaust ventilation to mitigate inhalation of vapors or dust .

- Spill Management : Absorb spills with inert materials (e.g., sand) and avoid aqueous cleanup to prevent exothermic reactions .

Q. Advanced Safety Measures :

Advanced: How can factorial design optimize the synthesis of phosphonate derivatives like this compound?

Answer:

Full factorial design systematically evaluates variables (e.g., temperature, catalyst loading, solvent polarity) to identify optimal conditions:

Q. Implementation Steps :

Define independent variables (e.g., pH, solvent) and response metrics (yield, purity).

Use software tools (e.g., Design-Expert®) for statistical modeling .

Advanced: What analytical techniques validate the structural integrity and purity of synthesized this compound?

Answer:

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated in studies of analogous phosphonates .

- Spectroscopic Methods :

Q. Contamination Mitigation :

- Purify via silica gel chromatography (ethyl acetate:petroleum ether) to remove unreacted precursors .

Advanced: How should researchers resolve contradictions in reported thermodynamic data for phosphonate compounds?

Answer:

- Cross-Validation : Compare data from NIST Standard Reference Database 69 with peer-reviewed studies to identify outliers .

- Experimental Replication : Reproduce measurements (e.g., boiling point, density) under controlled conditions using calibrated instruments .

- Error Analysis : Evaluate potential sources (e.g., sample purity, instrument drift) and document uncertainties in metadata .

Advanced: What computational tools enhance experimental design and data analysis for phosphonate research?

Answer:

- Molecular Modeling : Software like Gaussian® predicts reaction pathways and transition states, reducing empirical optimization .

- Data Management : Platforms such as LabArchives® ensure traceability of synthetic protocols and spectral data .

- Machine Learning : Train models on historical reaction data to predict optimal conditions for novel phosphonates .

Case Study : Virtual screening identified diphenylphosphinic acid as a superior catalyst for α-aminophosphonate synthesis, validated experimentally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.